Cas no 1542564-70-4 (1-Bromo-4-methylisoquinoline)

1-Bromo-4-methylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4-methylisoquinoline
- AK138771
- FCH1597871
- AX8260374
-
- MDL: MFCD22096517
- Inchi: 1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
- InChI Key: IZLSEUQDOVQLRO-UHFFFAOYSA-N
- SMILES: BrC1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])[H])=C([H])N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Topological Polar Surface Area: 12.9
1-Bromo-4-methylisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
1-Bromo-4-methylisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB441436-250 mg |
1-Bromo-4-methylisoquinoline; . |
1542564-70-4 | 250MG |
€241.00 | 2023-07-18 | ||
Chemenu | CM222714-1g |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 1g |
$477 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF913-250mg |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 250mg |
2233CNY | 2021-05-08 | |
Alichem | A189008612-1g |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 1g |
504.90 USD | 2021-06-01 | |
Ambeed | A143030-100mg |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 100mg |
$100.0 | 2025-02-28 | |
abcr | AB441436-1 g |
1-Bromo-4-methylisoquinoline; . |
1542564-70-4 | 1g |
€537.50 | 2023-07-18 | ||
eNovation Chemicals LLC | D751472-1g |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 1g |
$355 | 2024-06-06 | |
Aaron | AR00HYWV-1g |
1-bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 1g |
$389.00 | 2025-02-10 | |
Aaron | AR00HYWV-5g |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 5g |
$1237.00 | 2023-12-15 | |
eNovation Chemicals LLC | D751472-5g |
1-Bromo-4-methylisoquinoline |
1542564-70-4 | 97% | 5g |
$1200 | 2024-06-06 |
1-Bromo-4-methylisoquinoline Related Literature
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on 1-Bromo-4-methylisoquinoline
1-Bromo-4-Methylisoquinoline: A Comprehensive Overview
1-Bromo-4-Methylisoquinoline (CAS No. 1542564-70-4) is a heterocyclic aromatic compound with significant potential in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the isoquinoline family, which has been extensively studied due to its unique electronic properties and structural versatility. The molecule consists of a bromine atom attached to the isoquinoline ring at position 1 and a methyl group at position 4, making it a valuable intermediate in the synthesis of more complex structures.
The synthesis of 1-bromo-4-methylisoquinoline has been optimized through various methods, including Friedlander-type cyclizations and Suzuki coupling reactions. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. For instance, researchers have employed microwave-assisted synthesis to accelerate the formation of this compound, demonstrating the efficiency of modern synthetic techniques in organic chemistry.
One of the most promising applications of 1-bromo-4-methylisoquinoline lies in its use as a building block for constructing bioactive molecules. Isoquinolines are known for their ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). Recent findings have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities, making them valuable candidates for drug discovery programs.
In addition to its biological applications, 1-bromo-4-methylisoquinoline has also been explored in materials science. Its aromaticity and electron-withdrawing bromine group make it suitable for use in organic semiconductors and light-emitting materials. Studies published in the past year have demonstrated that incorporating this compound into polymer frameworks can enhance charge transport properties, paving the way for its use in next-generation electronic devices.
The physical properties of 1-bromo-4-methylisoquinoline are well-documented, with a melting point of approximately 230°C and a solubility profile that makes it compatible with both polar and non-polar solvents. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential for use in photonic applications.
From an environmental standpoint, 1-bromo-4-methylisoquinoline has been evaluated for its biodegradability and toxicity. Recent research indicates that it undergoes moderate biodegradation under aerobic conditions, suggesting that its environmental impact is manageable when proper disposal protocols are followed.
In conclusion, 1-bromo-4-methylisoquinoline (CAS No. 1542564-70-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methods and material science, positions it as a key player in future innovations. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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